molecular formula C10H9ClN4OS B12170990 2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No.: B12170990
M. Wt: 268.72 g/mol
InChI Key: FXVDCWQZFVBITB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide typically involves the reaction of 4-chlorobenzenethiol with 4H-1,2,4-triazole-4-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide is unique due to its combination of the 4-chlorophenyl group and the triazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H9ClN4OS

Molecular Weight

268.72 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C10H9ClN4OS/c11-8-1-3-9(4-2-8)17-5-10(16)14-15-6-12-13-7-15/h1-4,6-7H,5H2,(H,14,16)

InChI Key

FXVDCWQZFVBITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NN2C=NN=C2)Cl

Origin of Product

United States

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